molecular formula C4H2Br2F4 B062940 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene CAS No. 161958-58-3

2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

Cat. No. B062940
M. Wt: 285.86 g/mol
InChI Key: DEHBOFCBOXQOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluoro-olefins often involves the use of neighboring groups to assist in regioselective dibromohydration reactions. For instance, the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate demonstrates the importance of neighboring group participation in achieving desired substitution patterns, which may be applicable to synthesizing compounds like 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene (Yuan et al., 2018).

Molecular Structure Analysis

The molecular structure of fluoro-olefins, including 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene, is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of these molecules. The electron-withdrawing effect of fluorine atoms can stabilize the molecule and affect its reactivity (Sasaki et al., 1999).

Chemical Reactions and Properties

Fluoro-olefins like 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene can undergo various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of bromo and fluoro groups. These groups can be selectively activated or substituted, leading to a wide range of functionalized products suitable for further synthetic applications (Kajimoto et al., 2021).

Scientific Research Applications

  • Preparation of Tetrafluoroethylenated Zinc Reagent : 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene has been used to prepare (3‑bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, which is a stable organozinc reagent. This reagent is capable of participating in cross-coupling reactions with various acyl chlorides or iodoarenes, yielding CF2CF2-containing organic molecules (Kajimoto, Yamada, & Konno, 2021).

  • Coupling Reaction with Electrophiles : The zinc reagent derived from 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene can undergo cross-coupling reactions with various electrophiles, including aromatic iodides or acyl chlorides, to produce a range of CF2CF2-containing molecules. This highlights its utility in synthesizing functional molecules (Tamamoto, Yamada, & Konno, 2018).

  • Introduction of Tetrafluoroethylene Unit into Organic Molecules : A process involving the reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds has been developed. This process efficiently introduces the tetrafluoroethylene (-CF2CF2-) unit into organic molecules (Konno et al., 2011).

  • Synthesis of Liquid Crystals with Negative Dielectric Anisotropy : The molecule has been used in the synthesis of unique tricyclic compounds with a 5,5,6,6-tetrafluorocyclohexa-1,3-diene moiety, which are important for liquid crystal display device applications. These molecules show large negative dielectric anisotropy and high viscosity, highlighting their potential in advanced material applications (Yamada et al., 2017).

properties

IUPAC Name

2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2F4/c1-2(5)3(7,8)4(6,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHBOFCBOXQOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)Br)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371606
Record name 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

CAS RN

161958-58-3
Record name 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Reactant of Route 2
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Reactant of Route 3
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Reactant of Route 4
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

Citations

For This Compound
5
Citations
H Ohsato, K Kawauchi, S Yamada… - The Chemical …, 2023 - Wiley Online Library
Organic molecules with fluoroalkylene scaffolds, especially a tetrafluoroethylene (CF 2 CF 2 ) moiety, in their molecular structures exhibit unique biological activities, or can be applied …
Number of citations: 3 onlinelibrary.wiley.com
C Kajimoto, S Yamada, T Konno - Journal of Fluorine Chemistry, 2021 - Elsevier
On treating 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene, readily prepared from commercially available 4‑bromo-3,3,4,4-tetrafluorobut-1-ene (1), with 2.0 eq. of zinc-silver alloy at 40 C in CH …
Number of citations: 2 www.sciencedirect.com
Y Sakaguchi, S Yamada, T Konno… - The Journal of …, 2017 - ACS Publications
Highly regio- and stereoselective transformation of commercially available 4-bromo-3,3,4,4-tetrafluoro-1-butene into multisubstituted alkenes having a tetrafluoroethylene fragment …
Number of citations: 29 pubs.acs.org
G Egashira, C Kajimoto, T Kataoka, S Yamada… - …, 2020 - thieme-connect.com
On treating 1,3,4-tribromo-1,1,2,2-tetrafluorobutane, readily prepared from commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene, with 3.3 equivalents of LHMDS at 0 C in THF, …
Number of citations: 5 www.thieme-connect.com
Y Fujiwara, K Sato, Y Yamada, T Hanamoto - Journal of Fluorine Chemistry, 2021 - Elsevier
We have synthesized (E)-β-(bromotetrafluoroethyl)vinyl sulfonium salt as a novel vinyl sulfonium salt. The excellent performance of the salt was demonstrated in the efficient synthesis of …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.